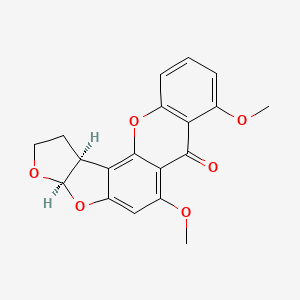
8-O-Methyldihydrosterigmatocystin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-O-methyldihydrosterigmatocystin is a sterigmatocystin that is the 8-O-methyl derivative of dihydrosterigmatocystin. It has a role as a metabolite. It is a member of sterigmatocystins and a cyclic acetal. It derives from a dihydrosterigmatocystin.
Scientific Research Applications
1. Role in Methylation Pathways
Research indicates that methylation, a crucial biochemical process, involves various compounds, including those structurally related to 8-O-Methyldihydrosterigmatocystin. For instance, studies on enzymes within the methylation pathway, such as DNA methyltransferase, demonstrate their significant roles in biological functions ranging from gene expression regulation to DNA repair mechanisms (Ikeda, Namekawa, Sugimoto, & Kume, 2010).
2. Impact on DNA Repair and Stability
This compound or its related compounds are implicated in DNA repair processes. For example, the activity of human 8-oxoguanine DNA glycosylase, which removes mutagenic DNA lesions, is significantly influenced by local DNA sequence contexts and could be relevant to the functioning of compounds like this compound (Sassa, Beard, Prasad, & Wilson, 2012).
3. Relevance in Cancer Research
In cancer research, compounds structurally akin to this compound are studied for their roles in carcinogenesis and potential as therapeutic targets. Oxidative DNA modifications, such as those studied in the context of 8-hydroxy-2'-deoxyguanosine, are associated with carcinogenesis and cellular transformation (Zhang, Xu, Kamendulis, & Klaunig, 2000).
4. Influence on Cell Signaling and Regulation
The interaction of this compound-related compounds with cell signaling pathways is a significant area of study. For instance, interleukin-8, a chemokine structurally distinct but potentially sharing mechanistic pathways, is crucial in regulating cancer cell migration and angiogenesis, highlighting the broader implications of such compounds in cell regulation (Waugh & Wilson, 2008).
5. Applications in Pharmacology and Drug Development
The structural characteristics of this compound and related compounds are instrumental in the development of new pharmacological agents. Research into anti-infective 8-aminoquinoline therapeutics, for instance, highlights the importance of structural analogs in enhancing therapeutic efficacy and reducing toxicity (Chaurasiya, Liu, Doerksen, Nanayakkara, Walker, & Tekwani, 2021).
properties
Molecular Formula |
C19H16O6 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
(3S,7R)-11,15-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14(19),15,17-hexaen-13-one |
InChI |
InChI=1S/C19H16O6/c1-21-10-4-3-5-11-15(10)17(20)16-12(22-2)8-13-14(18(16)24-11)9-6-7-23-19(9)25-13/h3-5,8-9,19H,6-7H2,1-2H3/t9-,19+/m0/s1 |
InChI Key |
WSBZDTWHZJNGKQ-ZRNGKTOUSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)[C@@H]5CCO[C@@H]5O4)OC |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC |
synonyms |
1,2-dihydro-O-methylsterigmatocystin DHOMST |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



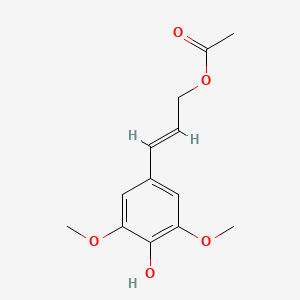

![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)
![1-[(2-Hydroxyethoxy)methyl]-5-vinyluracil](/img/structure/B1254772.png)

![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1254774.png)
![(1R,2R,5S,7R)-9-Hydroxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione](/img/structure/B1254775.png)
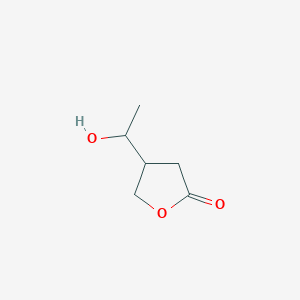
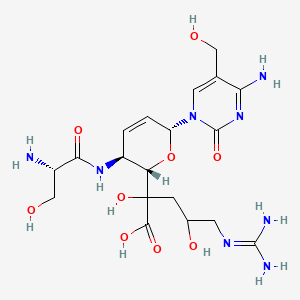
![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)
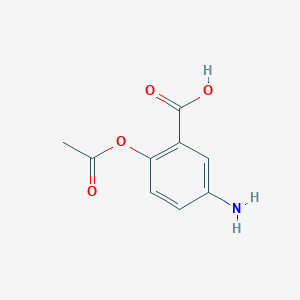
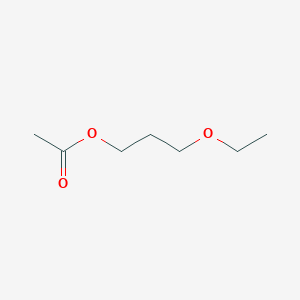
![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)
